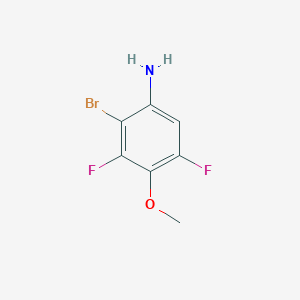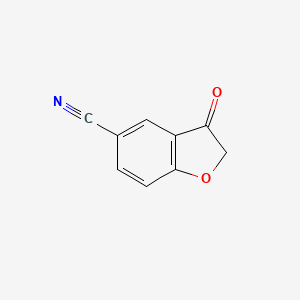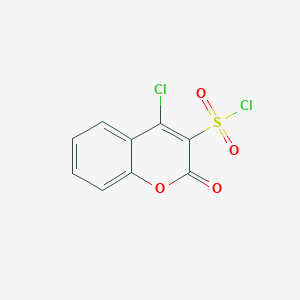![molecular formula C13H19ClN2O B2589996 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride CAS No. 1439896-45-3](/img/structure/B2589996.png)
1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride” is a chemical compound with the formula C13H18N2O・HCl . It is used for research and development .
Molecular Structure Analysis
The molecular weight of “1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride” is 254.76 . The molecule contains a total of 35 bonds, including 17 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, and 6 aromatic bonds .Applications De Recherche Scientifique
Therapeutic Applications
1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride, as part of the azepane-based compound family, demonstrates a variety of pharmacological properties. Azepane derivatives are known for their structural diversity and play a significant role in the discovery of new therapeutic agents. The research has particularly emphasized the development of azepane-containing analogs that are less toxic, cost-effective, and exhibit high activity. These compounds have been extensively utilized in a broad spectrum of therapeutic applications. Notable uses include treatments for cancer, tuberculosis, Alzheimer's disease, and microbial infections. They also serve as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsant drugs, among other miscellaneous applications. The structure-activity relationship (SAR) and molecular docking studies of these bioactive compounds are crucial for the future discovery of suitable drug candidates. The pharmaceutical significance of azepane-based motifs in drug discovery highlights their potential for designing and developing more potent and less toxic drugs to combat numerous diseases (Zha et al., 2019).
Anticancer Properties
Another compound, 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720), has been approved by the FDA for treating multiple sclerosis and has shown preclinical antitumor efficacy in several cancer models. Although its mechanism is primarily through immunosuppression by activating sphingosine-1-phosphate receptors (S1PRs), FTY720 exhibits a cytotoxic effect on cancer cells through S1PR-independent mechanisms. This indicates a stark difference from its immunosuppressive property, highlighting the potential of such compounds in cancer therapy (Zhang et al., 2013).
Antimicrobial Potential
Chitosan, an aminopolysaccharide biopolymer, has garnered interest for its antimicrobial potential. Although not primarily used as an antimicrobial agent, its unique chemical structure and properties such as biocompatibility, stability, and processability have led to its use in various applications, including pharmaceutical formulations. Understanding the factors affecting its antimicrobial activity is key to optimizing chitosan formulations and leveraging its full antimicrobial potential (Raafat & Sahl, 2009).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[3-(aminomethyl)phenyl]azepan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-10-11-5-4-6-12(9-11)15-8-3-1-2-7-13(15)16;/h4-6,9H,1-3,7-8,10,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSLWXWFTCCSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C2=CC=CC(=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B2589917.png)




![1-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2589923.png)
![Acetic acid, 2-[[2-(1-methylethyl)phenyl]amino]-2-oxo-, ethyl ester](/img/structure/B2589925.png)

![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/no-structure.png)


![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2589935.png)